p-Tolylacetic acid

描述

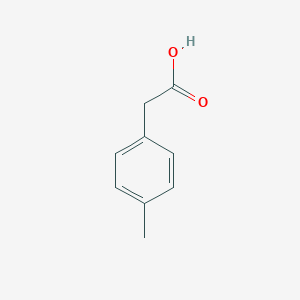

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXXUZIRGXYDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211238 | |

| Record name | Acetic acid, (p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-47-9 | |

| Record name | p-Tolylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 622-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Tolylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6YY73A4AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Methodologies for P Tolylacetic Acid and Derivatives

Conventional Synthetic Routes

The synthesis of p-tolylacetic acid is most commonly achieved through the hydrolysis of p-tolylacetonitrile. ontosight.ai Another significant method involves carbonylation reactions.

Nitrile Hydrolysis

The hydrolysis of p-tolylacetonitrile, also known as 4-methylbenzyl cyanide, is a well-established method for producing this compound. ontosight.aifishersci.no This process can be carried out under either acidic or basic conditions.

Acidic hydrolysis of p-tolylacetonitrile is a common laboratory and industrial method for synthesizing this compound. The reaction typically involves heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. osti.govgoogle.com

A typical procedure involves refluxing a mixture of p-tolylacetonitrile with aqueous sulfuric acid. osti.gov For instance, a mixture of p-tolylacetonitrile, 50% aqueous sulfuric acid, and glacial acetic acid can be refluxed to yield this compound. osti.gov The concentration of the acid is a crucial parameter; for sulfuric acid, a concentration of 5% to 20% in water is often desirable to minimize side reactions. google.com While higher concentrations of hydrochloric acid can be used, they tend to be more corrosive. google.com

The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. This intermediate then tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Reaction Scheme: CH₃C₆H₄CH₂CN + 2H₂O + H⁺ → CH₃C₆H₄CH₂COOH + NH₄⁺

Alkaline hydrolysis offers an alternative route to this compound, often employing strong bases like sodium hydroxide (B78521) or potassium hydroxide. google.comuni-hamburg.de The reaction involves heating the nitrile with an aqueous solution of the base. The nitrile is converted to the corresponding carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid.

In a typical laboratory-scale synthesis, p-tolylacetonitrile is refluxed with an aqueous or alcoholic solution of sodium or potassium hydroxide. google.com For example, reacting p-tolylacetonitrile with sodium hydroxide in an aqueous-alcoholic medium, followed by acidification, can produce this compound. google.com The use of phase-transfer catalysts can sometimes enhance the reaction rate in two-phase systems.

Reaction Scheme:

CH₃C₆H₄CH₂CN + OH⁻ + H₂O → CH₃C₆H₄CH₂COO⁻ + NH₃

CH₃C₆H₄CH₂COO⁻ + H⁺ → CH₃C₆H₄CH₂COOH

The yield of this compound from nitrile hydrolysis can be influenced by several factors, including reaction time, temperature, and the concentration of the acid or base. In acidic hydrolysis, prolonged reaction times or excessively high temperatures can lead to the formation of byproducts through side reactions like sulfonation of the aromatic ring when using sulfuric acid. google.com

In basic hydrolysis, the primary byproduct is ammonia (B1221849). Incomplete hydrolysis can leave unreacted nitrile or the intermediate amide, p-tolylacetamide, in the reaction mixture. The formation of polymeric materials can also occur, particularly under harsh basic conditions. google.com

To optimize the yield, careful control of reaction parameters is necessary. For instance, in a patented method for producing methylphenylacetic acids, the yield for the alkaline hydrolysis process was noted to be lower than 75% on average due to the formation of high-boiling point polymers. google.com Acid hydrolysis is often preferred for achieving higher yields. google.com Purification of the crude acid is typically performed by recrystallization from a suitable solvent, as distillation can cause decarboxylation. google.com

| Hydrolysis Method | Typical Reagents | Key Parameters | Common Byproducts |

| Acidic Hydrolysis | Sulfuric acid, Hydrochloric acid | Temperature, Acid Concentration, Reaction Time | Ammonium salts, Sulfonated products (with H₂SO₄), Unreacted nitrile, p-Tolylacetamide |

| Basic Hydrolysis | Sodium hydroxide, Potassium hydroxide | Temperature, Base Concentration, Reaction Time | Ammonia, Carboxylate salt, Unreacted nitrile, p-Tolylacetamide, Polymeric materials |

The synthesis of this compound from p-tolylacetonitrile involves several safety and environmental considerations. p-Tolylacetonitrile itself is a toxic compound. The use of strong acids and bases necessitates careful handling to avoid chemical burns. google.com

The hydrolysis process generates byproducts that require proper disposal. Acidic hydrolysis produces ammonium salts, while basic hydrolysis generates ammonia gas, which is a respiratory irritant. google.com The use of organic solvents in some procedures also presents flammability and toxicity risks. google.com

From an environmental perspective, the development of greener synthetic routes is of interest. Biocatalytic hydrolysis using nitrilase enzymes presents a more environmentally benign alternative, as it proceeds under mild conditions in aqueous media and avoids the use of harsh chemicals. researchgate.net Nitrilases can convert nitriles directly to carboxylic acids in a single step.

Yield Optimization and Byproduct Analysis in Hydrolysis

Carbonylation Reactions

Carbonylation reactions provide an alternative pathway to this compound and its derivatives, often involving the use of a transition metal catalyst. These methods can start from various precursors, such as benzylic halides.

One approach involves the carbonylation of p-methylbenzyl chloride. A patented method describes the carbonylation of chloro arylmethanes in a two-phase system of sodium hydroxide and an organic solvent, under mild temperature and lower pressure, using a carbonylation catalyst to produce the corresponding arylacetic acid. google.com

Another documented method is the palladium-catalyzed carbonylation of benzylic bromides. For example, this compound has been synthesized from p-methylbenzyl bromide using a Pd(OH)₂/C catalyst with carbon monoxide and water. This reaction can achieve good yields under relatively mild conditions. ulb.ac.be

The synthesis of esters of this compound can also be achieved through carbonylation. For instance, benzylic halides can react with trialkylborates and carbon monoxide in the presence of a rhodium(I) catalyst to produce esters in excellent yields. lookchem.com

These carbonylation methods can offer high product purity and operate under gentle reaction conditions, although they may require careful control to prevent catalyst deactivation. google.com

Industrial Feasibility of Carbonylation Methods

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This method can be applied to synthesize precursors for this compound. The reaction typically involves an arene (like toluene), an acylating agent (such as an acyl chloride or anhydride), and a stoichiometric amount of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com

The reaction proceeds via the formation of an electrophilic acylium ion, which is then attacked by the aromatic ring. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The acylated product can subsequently be converted to the corresponding alkane through methods like the Clemmensen or Wolff-Kishner reduction, providing an indirect route to alkylated aromatics. organic-chemistry.org For instance, reacting N-methoxy-N-methylbenzeneacetamide with a halo-substituted butyryl halide under Friedel-Crafts conditions yields a mixture of para and meta substituted products. google.com

Reaction of p-Toluic Acid with Acetic Anhydride (B1165640)

This compound can be synthesized through the reaction of p-toluic acid with acetic anhydride. ontosight.aiuliege.be In one procedure, chromic acid oxidation of α-methoxy-p-tolylacetic acid in a mixture of acetic anhydride and sulfuric acid at low temperatures (-25°C) was investigated, though this led to terephthaldehyde tetra-acetate. journals.co.za Another study mentions the use of this compound with acetic anhydride under inert conditions. uliege.be The reaction between p-toluidine (B81030) and acetic acid in the presence of a benzophenone (B1666685) catalyst has also been reported as an environmentally friendly method for N-acylation to produce N-(p-tolyl)acetamide. ijsrst.com

Enantioselective and Stereoselective Synthesis

The development of methods for the enantioselective and stereoselective synthesis of this compound derivatives is crucial, particularly for applications in pharmaceuticals where specific stereoisomers are often required. ontosight.ai

Asymmetric synthesis is a key strategy to produce enantiomerically enriched compounds. ontosight.ai For example, the rhodium-catalyzed enantioselective addition of arylboronic acids to imines has been developed for the synthesis of arylglycine derivatives. researchgate.net Specifically, the addition of arylboronic acids to ethyl N-p-methoxyphenyl iminoester at 80°C in the presence of a rhodium catalyst and a chiral phosphoramidite (B1245037) ligand (N-Me-BIPAM) yields enantiopure arylglycines. researchgate.net

Another approach involves the use of chiral auxiliaries. The stereoselective reaction of N-acyl thiazolidinethiones, such as (S)-4-Isopropyl-N-[2-(p-tolyl)acetyl]-1,3-thiazolidine-2-thione, has been studied. ub.edu Additionally, α-cyano-α-fluoro-p-tolylacetic acid (CFTA), a chiral derivatizing agent, has been synthesized in optically pure form through the kinetic resolution of its racemic ethyl ester using Candida rugosa lipase (B570770). researchgate.net

Isothiourea-mediated catalysis has been employed for the enantioselective synthesis of dihydropyridinones. nih.gov The reaction of 3-tolylacetic acid in this system produced the corresponding dihydropyridinone with a high enantiomeric excess of 95%. nih.gov Furthermore, a highly enantio- and diastereoselective 1,3-dipolar cycloaddition of azomethine imines with mixed anhydrides derived from arylacetic acids is catalyzed by the chiral Lewis base benzotetramisole. rsc.org Using o-tolylacetic acid as a substrate in this reaction furnished the product with high enantiomeric excess and diastereomeric ratio. rsc.org

| Method | Substrate | Catalyst/Reagent | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Isothiourea-mediated cycloaddition | 3-Tolylacetic acid | Isothiourea catalyst | Dihydropyridinone | 95% ee | nih.gov |

| 1,3-Dipolar Cycloaddition | o-Tolylacetic acid | Benzotetramisole (chiral Lewis base) | Pyrazolidinone | High ee and dr | rsc.org |

| Enzymatic Kinetic Resolution | Racemic CFTA ethyl ester | Candida rugosa lipase | (S)-α-Cyano-α-fluoro-p-tolylacetic acid | Optically pure | researchgate.net |

| Asymmetric Grignard Addition | Benzoylformate | Polymer-supported chiral xylofuranose | 2-hydroxy-2-phenyl-2-(p-tolyl)acetic acid | Good optical yields | oup.com |

| Palladium-catalyzed three-component synthesis | Potassium p-tolyltrifluoroborate | Palladium catalyst / Chiral ligand | α-Arylglycine derivative | e.r = 96:4 | beilstein-journals.org |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a prominent method for obtaining enantiomerically pure forms of this compound derivatives. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture.

Candida rugosa Lipase-Mediated Resolution of Ethyl p-Tolylacetate

Lipases, particularly from Candida rugosa (CRL), are widely used for the kinetic resolution of various chiral compounds. scientificlabs.co.uk These enzymes catalyze the hydrolysis of esters, and due to their chiral nature, they can exhibit different reaction rates for the two enantiomers of a racemic ester. In the resolution of ethyl p-tolylacetate, CRL selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This process allows for the separation of the two enantiomers. The enantioselectivity of CRL can be influenced by the reaction medium, such as the presence of organic solvents like dimethyl sulfoxide (B87167) (DMSO) and isopropanol, which can enhance the enzyme's performance. nih.gov

Preparation of Chiral α-Cyano-α-fluoro-p-tolylacetic Acid (CFTA) Derivatives

A notable application of enzymatic resolution is in the synthesis of α-cyano-α-fluoro-p-tolylacetic acid (CFTA), a valuable chiral derivatizing agent. nih.govrsc.org The process begins with the fluorination of ethyl α-cyano-p-tolylacetate. nih.govrsc.org The resulting racemic CFTA ethyl ester is then subjected to kinetic resolution mediated by Candida rugosa lipase (CRL). nih.govrsc.org The lipase selectively hydrolyzes one of the enantiomers, allowing for the separation and isolation of the optically pure CFTA. nih.govrsc.org This method has proven to be an efficient route to obtaining enantiomerically pure CFTA. rsc.orgrsc.org

Process Optimization for Enantiomeric Excess and Yield

Achieving high enantiomeric excess (ee) and yield is crucial for the practical application of enzymatic resolutions. Several factors can be optimized to improve these outcomes. For instance, in the resolution of racemic ibuprofen (B1674241), a compound structurally related to this compound derivatives, the use of immobilized Candida rugosa lipase on macroporous adsorptive resins significantly enhanced both the enzyme's activity and enantioselectivity. nus.edu.sg Similarly, for the resolution of rac-ketoprofen, integrating the purification and immobilization of Candida rugosa lipase led to a notable improvement in enantioselectivity. capes.gov.br The choice of solvent and the addition of surfactants like Tween-80 can also play a critical role in optimizing the process. capes.gov.br For example, in the resolution of 2-bromo-p-tolylacetic acid ethyl ester, a lipase from Yarrowia lipolytica demonstrated an enantiopreference of 28, comparable to that of Burkholderia cepacia lipase (E = 30). researchgate.net

Table 1: Comparison of Lipase Performance in the Resolution of 2-bromo-p-tolylacetic acid ethyl ester

| Lipase Source | Enantiomeric Ratio (E) | Enantiopreference |

| Yarrowia lipolytica | 28 | (S)-enantiomer researchgate.net |

| Burkholderia cepacia | 30 | (R)-enantiomer researchgate.net |

Enzyme Immobilization for Reusability and Scalability

Immobilizing enzymes on solid supports is a key strategy to enhance their stability, reusability, and suitability for industrial-scale processes. mdpi.comnih.gov Immobilization simplifies the separation of the enzyme from the reaction mixture, allowing for continuous operation and reducing costs. mdpi.com Various materials, including macroporous adsorptive resins nus.edu.sg, silica (B1680970) nanoparticles nih.gov, and cation exchange resins capes.gov.brnih.gov, have been successfully used to immobilize Candida rugosa lipase. Immobilized lipases often exhibit improved stability against changes in temperature and pH, as well as enhanced operational stability. capes.gov.brrsc.org For example, CRL immobilized on macroporous resins showed a deactivation constant that was half that of the native enzyme. nus.edu.sg This increased robustness makes immobilized enzymes highly attractive for scalable and economically viable biocatalytic processes. academie-sciences.fr

Substrate Specificity Limitations in Enzymatic Methods

While enzymatic methods offer high selectivity, they can also be limited by the substrate specificity of the enzyme. scientificlabs.co.uk A particular lipase may show high enantioselectivity for one substrate but be completely inactive or non-selective for another, even if the structures are closely related. For instance, in a study involving the hydrolysis of various ethyl esters, Candida rugosa lipase successfully hydrolyzed ethyl 3-hydroxy-3-phenylpropanoate but produced a racemic product from ethyl 2-(1-hydroxycyclohexyl)-butanoate. scielo.br The position of substituents on the aromatic ring can also dramatically affect the enantioselectivity. In the resolution of 2-bromo-tolylacetic acid esters, moving the methyl group from the para or meta position to the ortho position resulted in a significant drop in the enantiomeric ratio. molaid.com These limitations necessitate the screening of different enzymes or the use of protein engineering to tailor an enzyme for a specific substrate.

Asymmetric Synthesis of (S)-2-Amino-2-(p-tolyl)acetic Acid

(S)-2-Amino-2-(p-tolyl)acetic acid is a non-proteinogenic amino acid with applications in pharmaceutical research. ontosight.ai Its synthesis in an enantiomerically pure form is of significant interest. Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the need for resolution of a racemic mixture. ontosight.ai This compound serves as an intermediate in the synthesis of more complex molecules, such as certain 1,3,4-thiadiazole (B1197879) compounds with potential anti-cancer activity. medchemexpress.com Various methods for the asymmetric synthesis of amino acids have been developed, often involving the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction.

Diastereomeric Ester Resolution Methods

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical process in chemical synthesis, particularly for pharmaceutical applications where only one enantiomer may be therapeutically active. Diastereomeric ester resolution is a classical yet effective method for achieving this separation. This technique involves reacting a racemic mixture of an acid with a chiral resolving agent, typically a chiral alcohol, to form a mixture of diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation.

Resolution of α-Cyano-α-fluoro-p-tolylacetic Acid (CFTA) via Diastereomeric N-Carbobenzyloxy-cis-1-amino-2-indanol Esters

A notable application of diastereomeric resolution is the separation of enantiomers of α-cyano-α-fluoro-p-tolylacetic acid (CFTA). researchgate.net Although CFTA is a powerful chiral derivatizing agent for NMR spectroscopy, its resolution has proven challenging by conventional methods. researchgate.netscispace.com

An efficient resolution method involves the use of (1R,2S)-N-carbobenzyloxy-cis-1-amino-2-indanol as a chiral auxiliary. researchgate.net The process begins with the conversion of racemic CFTA to its corresponding acid chloride. researchgate.netmolaid.com This acid chloride is then reacted with the chiral indanol derivative to produce a mixture of diastereomeric esters. researchgate.net

The key to the separation lies in the differential solubility of these diastereomers. Through fractional recrystallization, the less-soluble diastereomer can be isolated in a pure form. researchgate.net Subsequent hydrolysis of this purified diastereomer yields the optically pure (S)-CFTA. researchgate.netresearchgate.net This method has been demonstrated to be an effective strategy for obtaining enantiomerically pure CFTA, overcoming the difficulties associated with other resolution techniques. researchgate.net

Fractional Recrystallization Techniques for Diastereomer Separation

Fractional recrystallization is a fundamental technique for separating compounds with different solubilities. wikipedia.org In the context of diastereomeric resolution, this method exploits the distinct solubility profiles of the newly formed diastereomers. wikipedia.org After the formation of diastereomeric esters from a racemic acid and a chiral alcohol, the mixture is dissolved in a suitable solvent. wikipedia.org

Upon cooling or solvent evaporation, the less soluble diastereomer will crystallize out of the solution first, allowing for its physical separation by filtration. researchgate.net The success of this technique is highly dependent on the choice of solvent and the solubility difference between the diastereomers. For the diastereomeric esters of CFTA and (1R,2S)-N-carbobenzyloxy-cis-1-amino-2-indanol, this method proved to be successful in isolating one of the diastereomers. researchgate.net

It is important to note that the efficiency of fractional recrystallization can be influenced by factors such as the rate of cooling, the presence of impurities, and the specific properties of the diastereomers. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

Derivatization Strategies

Derivatization of this compound involves chemically modifying its carboxylic acid functional group to synthesize new compounds with tailored properties. These strategies are employed to create molecules with specific pharmacological activities or unique structural features.

Synthesis of Organotin(IV) Esters of this compound

Organotin(IV) carboxylates, including esters derived from this compound, represent a class of compounds with significant structural diversity and biological activity. researchgate.netresearchgate.net The synthesis of these esters typically involves the reaction of this compound with various organotin(IV) precursors. nih.gov

A series of new organotin(IV) esters of this compound have been synthesized and characterized. researchgate.netnih.gov These studies reveal that the resulting diorganotin(IV) compounds often exhibit a skew trapezoidal geometry around the tin atom, while triorganotin(IV) carboxylates can adopt four or five-coordinated geometries. researchgate.netnih.gov The nature and number of the organic substituents on the tin atom play a significant role in determining the final structure and potential biological activity of the resulting ester. researchgate.net

Table 1: Examples of Synthesized Organotin(IV) Esters of this compound

| Compound Type | General Formula | Coordination Geometry (Tin) |

| Diorganotin(IV) Esters | R₂SnL₂ | Skew trapezoidal |

| Triorganotin(IV) Esters | R₃SnL | Four or five-coordinated |

Where R represents an organic group (e.g., methyl, n-butyl, phenyl) and L represents the p-tolylacetate ligand. researchgate.netnih.gov

Esterification for Pharmacological Agents (e.g., Tropine (B42219) 4-Tolylacetate)

Esterification of this compound with biologically active alcohols is a common strategy to produce potential pharmacological agents. A key example is the synthesis of tropine 4-tolylacetate. ontosight.ai This compound is the ester of tropine, a bicyclic alkaloid, and this compound. ontosight.aiontosight.ai

The synthesis typically involves a direct esterification reaction between tropine and this compound or one of its activated derivatives. ontosight.ai This reaction can be catalyzed by either acids or bases. ontosight.ai Tropine derivatives are known for their pharmacological activities, and the modification of the tropine structure with the p-tolylacetate group can lead to new compounds with potentially unique properties. ontosight.ai

Synthesis of Spiro Adducts from Nitration of p-Tolylalkanoic Acids

The nitration of p-tolylalkanoic acids, which are derivatives of this compound with varying alkyl chain lengths, can lead to the formation of interesting spiro adducts. cdnsciencepub.comcdnsciencepub.com Specifically, the nitration of 3-(p-tolyl)propionic acid and 4-(p-tolyl)butyric acid in acetic anhydride yields diastereomeric spiro lactone adducts in good yields. cdnsciencepub.comcdnsciencepub.com

This reaction proceeds via an ipso-nitration mechanism, where the initial attack of the nitronium ion occurs at the carbon atom bearing the methyl group on the aromatic ring. cdnsciencepub.com Subsequent intramolecular cyclization of the carboxylic acid group leads to the formation of the spiro lactone structure. cdnsciencepub.comcdnsciencepub.com It is noteworthy that the formation of these spiro adducts is dependent on the length of the alkanoic acid side chain, as nitration of the corresponding methyl esters or alcohols does not yield the same spiro products. cdnsciencepub.comcdnsciencepub.com

Formation of Mixed Anhydrides from this compound

The formation of mixed anhydrides from this compound is a crucial step in various synthetic procedures, serving to activate the carboxylic acid group for subsequent nucleophilic acyl substitution reactions. These activated intermediates are typically generated in situ and are highly valued in processes such as peptide synthesis and the formation of esters and amides, due to their enhanced reactivity compared to the parent carboxylic acid.

Common methodologies for preparing mixed anhydrides from this compound involve its reaction with acyl chlorides or alkyl chloroformates in the presence of a tertiary amine base.

Reaction with Acyl Chlorides: A prevalent method involves reacting this compound with a sterically hindered acyl chloride, such as pivaloyl chloride (trimethylacetyl chloride). thieme-connect.de This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA). The steric bulk of the pivaloyl group helps to direct nucleophilic attack to the p-tolylacetyl carbonyl carbon in subsequent reactions. thieme-connect.de A refined procedure to enhance yield involves mixing the this compound and the acyl chloride before the addition of the base, a strategy that has been shown to minimize the formation of undesired symmetrical anhydrides. google.com

Reaction with Alkyl Chloroformates: Another widely employed strategy is the formation of a mixed carbonic-carboxylic anhydride. highfine.comresearchgate.net This is achieved by treating this compound with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a base like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM). thieme-connect.dehighfine.comresearchgate.net This method is particularly common in peptide synthesis. thieme-connect.dehighfine.com The resulting mixed carbonic anhydride is highly reactive and is generally used immediately without isolation. researchgate.net The reaction is typically conducted at low temperatures, for example, -15°C, to ensure the stability of the anhydride intermediate. thieme-connect.de

The table below summarizes key methodologies for the formation of mixed anhydrides from this compound for use in further chemical synthesis.

| Starting Carboxylic Acid | Activating Agent | Base | Solvent | Mixed Anhydride Type | Key Findings & Notes |

| This compound | Pivaloyl Chloride | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | p-Tolylacetic pivaloic anhydride | Formed in situ at low temperatures (e.g., -78 °C) to activate the acid for subsequent Michael addition-lactonization reactions. |

| This compound | Pivaloyl Chloride | Triethylamine (TEA) | Not specified | p-Tolylacetic pivaloic anhydride | General method for activating carboxylic acids. Adding the base last minimizes symmetrical anhydride byproducts. thieme-connect.degoogle.com |

| This compound | Isobutyl Chloroformate | N-Methylmorpholine (NMM) | Tetrahydrofuran (THF) | Isobutoxycarbonyl p-tolylacetic anhydride | NMM is considered a superior base to TEA for this transformation, and THF is a preferred solvent over DCM. thieme-connect.de |

| This compound | Ethyl Chloroformate | Triethylamine (TEA) | Dichloromethane (DCM) | Ethoxycarbonyl p-tolylacetic anhydride | A standard method for generating activated species for amide bond formation. researchgate.net |

These methodologies highlight the versatility of this compound as a substrate for forming activated intermediates, facilitating a broad range of chemical transformations.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of p-tolylacetic acid and its derivatives. It provides a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing this compound and its derivatives. In the ¹H NMR spectrum of this compound, characteristic signals include a singlet for the methyl (Ar–CH₃) protons, a multiplet for the aromatic protons, and a singlet for the methylene (B1212753) (–CH₂) protons adjacent to the carboxyl group. rsc.org The chemical shifts of these protons provide information about their local electronic environments. rsc.org

Similarly, ¹³C NMR spectra reveal distinct signals for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, the methylene carbon, and the carboxyl carbon. rsc.orgresearchgate.net The analysis of ¹H and ¹³C NMR data is essential for confirming the molecular structure of newly synthesized derivatives of this compound, such as esters and amides. researchgate.net For instance, in diethyl 2-(p-tolyl)malonate, a derivative of this compound, the ¹H NMR spectrum shows a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, in addition to the signals for the p-tolyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Derivative.

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹H | Ar–CH₃ | ~2.3 |

| –CH₂– | ~3.6 | ||

| Aromatic | ~7.1-7.2 | ||

| ¹³C | Ar–CH₃ | ~21 | |

| –CH₂– | ~41 | ||

| Aromatic | ~129-137 | ||

| –COOH | ~178 | ||

| Diethyl 2-(p-tolyl)malonate | ¹H | CH₃CH₂ | 1.25–1.28 (triplet) |

| Ar–CH₃ | 2.36 (singlet) | ||

| OCH₂ | 4.11–4.22 (quartet) | ||

| Aromatic | 7.21–7.47 (multiplet) |

Derivatives of this compound, particularly α-cyano-α-fluoro-p-tolylacetic acid (CFTA), are utilized as chiral derivatizing agents (CDAs) in ¹⁹F NMR spectroscopy. jst.go.jpwikipedia.org This method is employed to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. jst.go.jpwikipedia.org The reaction of a chiral substrate with a CDA like CFTA results in the formation of diastereomers, which exhibit distinct signals in the ¹⁹F NMR spectrum. jst.go.jp

The chemical shift differences (Δδ) between the ¹⁹F signals of the diastereomers are often larger and more easily analyzed than those in ¹H NMR, making ¹⁹F NMR a powerful tool for chiral analysis. jst.go.jp The CFTA method has been shown to be reliable for determining the absolute configuration of chiral secondary alcohols. jst.go.jp

A key application of NMR spectroscopy in the study of chiral this compound derivatives is the correlation of chemical shifts with the absolute configuration of a chiral center. jst.go.jpnih.gov By forming diastereomeric derivatives with a chiral derivatizing agent of known configuration, such as an ester or amide of this compound, it is possible to assign the absolute configuration of the substrate based on empirical models. nih.govillinois.edu

For instance, in the Mosher's acid method, which uses a related α-methoxy-α-trifluoromethylphenylacetic acid, the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers can be correlated to the absolute configuration. illinois.educnr.it Similar principles apply to derivatives of this compound. Theoretical models and computational studies are often used to rationalize the observed chemical shift differences and support the empirical correlations. nih.gov

The conformational preferences of this compound and its derivatives can be investigated through a combination of NMR spectroscopy and theoretical calculations. researchgate.netresearchgate.net For phenylacetic acid and its analogs, studies have shown that the molecule exists as an equilibrium of different conformers. researchgate.net The populations of these conformers can be influenced by the solvent polarity. researchgate.net

NMR parameters, such as coupling constants and chemical shifts, are sensitive to the dihedral angles between atoms and can therefore provide information about the dominant conformations in solution. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformers and to predict the NMR parameters for each. jst.go.jpnih.gov By comparing the experimental NMR data with the calculated values, a detailed model of the conformational equilibrium can be developed. jst.go.jpresearchgate.net For example, DFT calculations have been used to determine the stable conformers of esters of α-cyano-α-fluoro-p-tolylacetic acid (CFTA) to support the correlation models used in ¹⁹F NMR for absolute configuration assignment. jst.go.jp

Correlation of NMR Chemical Shifts with Absolute Configuration

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for studying the vibrational modes of molecules, providing information about the functional groups present and their bonding environments. In the context of this compound, IR spectroscopy is particularly useful for studying its coordination to metal ions.

The carboxyl group of this compound can coordinate to metal ions in various ways, and IR spectroscopy is a powerful tool to probe this interaction. akjournals.com When this compound coordinates to a metal, the frequencies of the C=O (carbonyl) and C-O stretching vibrations of the carboxylate group are altered compared to the free acid. akjournals.com

By analyzing the shifts in these vibrational bands, the coordination mode of the carboxylate group (e.g., monodentate, bidentate bridging, or bidentate chelating) can be inferred. For example, in complexes of this compound with cobalt, nickel, and copper, IR spectra indicated that coordination occurs through the carboxyl group to the metal ions. akjournals.com The analysis of the far-infrared region of the spectrum can also provide information about the metal-oxygen (M-O) stretching vibrations, further confirming the coordination of the carboxylate group to the metal center. akjournals.com

Spectroscopic Signatures of this compound Complexes with Transition Metals (Cobalt, Nickel, Copper)

The coordination of this compound with transition metals like cobalt(II), nickel(II), and copper(II) results in complexes with distinct spectroscopic properties, which provide insights into their geometry and bonding.

Cobalt(II) Complexes: Cobalt(II) complexes with ligands derived from or similar to this compound often exhibit electronic spectra indicative of their coordination environment. For instance, Co(II) complexes can display spectral bands in the regions of 13400-12860 cm⁻¹ and 21000-20300 cm⁻¹, which are assigned to the transitions ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) respectively, suggesting an octahedral geometry. orientjchem.org This geometry is often supported by magnetic susceptibility values, which are typically in the range of 4.92-5.12 B.M. for high-spin octahedral Co(II) complexes. orientjchem.org

Nickel(II) Complexes: Nickel(II) acetate (B1210297), often used as a precursor in the synthesis of such complexes, features an octahedral structure in its hydrated form, with the nickel center coordinated to water molecules and acetate ligands. wikipedia.org When complexed with this compound or its derivatives, Ni(II) complexes typically show three main bands in their electronic spectra. These bands, appearing around 10600-10000 cm⁻¹, 16100-15300 cm⁻¹, and 24700-23600 cm⁻¹, correspond to the transitions ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P), respectively. orientjchem.org These spectral features are characteristic of an octahedral geometry for the Ni(II) ion. orientjchem.orgresearchgate.netrsc.org The magnetic moments for these complexes are generally in the range of 3.04-3.15 B.M., further confirming the octahedral arrangement. orientjchem.org In some cases, square planar or distorted six-coordinate structures have also been proposed based on spectroscopic and magnetic data. rsc.orgnii.ac.jpchemrevlett.com

Copper(II) Complexes: Copper(II) complexes involving this compound or analogous ligands often exhibit a distorted octahedral or tetragonal geometry. researchgate.netrsc.orgekb.eg Their electronic spectra typically show two bands in the regions of 11700-12400 cm⁻¹ and 16300-15700 cm⁻¹, which are assigned to the ²Eg → ²T₂g transition and a charge transfer band, respectively. orientjchem.org The geometry of Cu(II) complexes can also be probed by Electron Paramagnetic Resonance (EPR) spectroscopy, which can indicate the presence of spin density on the ligands and provide details about the coordination environment. rsc.org

The infrared (IR) spectra of these metal complexes show characteristic shifts in the vibrational frequencies of the carboxylate group of this compound upon coordination to the metal ion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of this compound derivatives, providing information on molecular weight and fragmentation patterns.

Organotin(IV) acetates of this compound have been synthesized and characterized using mass spectrometry, often in conjunction with multinuclear NMR. researchgate.netresearchgate.net These studies are crucial for confirming the formation of the desired products and understanding their structural features. researchgate.netresearchgate.netresearchgate.net The mass spectra of these compounds help in elucidating their molecular structure. researchgate.net For instance, direct analysis in real time (DART-MS) of similar organotin complexes has shown high relative abundance of [M+H]⁺ molecular ions, consistent with the expected structures and isotopic patterns, supporting the formation of discrete monomeric compounds. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique used in metabolomics to detect and identify metabolites in complex biological samples. nih.govmdpi.comuqam.ca In the context of fluorinated pharmaceuticals, LC-MS has been employed to study their biodegradation. For example, the biotransformation of the fluorinated anti-inflammatory drug flurbiprofen (B1673479) in activated sludge was monitored using LC-MS. researchgate.netmetu.edu.trmetu.edu.tr This analysis led to the identification of a persistent metabolite, 4-(1-carboxyethyl)-2-fluorobenzoic acid. researchgate.netmetu.edu.tr While this compound itself was not the direct metabolite, it was used as a positive control for enrichment and isolation of degrading bacteria, demonstrating the utility of related compounds in such studies. researchgate.netmetu.edu.tr Targeted LC-MS/MS protocols can provide specific information on metabolites, although they may not give absolute concentrations. nih.gov

Here is an interactive table summarizing the LC-MS parameters for detecting this compound in a metabolomics study nih.gov:

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity | Retention Time (min) |

| This compound | 149.06 | 105.00 | 5 | Negative | 1.501 |

Characterization of Organotin(IV) Acetates of this compound

X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in determining the precise molecular structures of metal complexes involving this compound and its derivatives. For organotin(IV) esters of this compound, X-ray crystallographic data has confirmed various coordination geometries around the tin atom. researchgate.netresearchgate.net For example, in diorganotin(IV) compounds, the tin atom can exist in a skew trapezoidal geometry, while triorganotin(IV) carboxylates can adopt four or five-coordinated geometries. researchgate.net

In the case of transition metal complexes, X-ray crystallography has confirmed the geometries suggested by spectroscopic methods. For instance, a nickel complex with a ligand derived from this compound was shown to have a square-planar geometry. nii.ac.jp Similarly, the trigonal bipyramidal structures of a series of copper(II) halide complexes have been confirmed by X-ray crystallography. rsc.org The data obtained from these studies, including bond lengths and angles, are crucial for understanding the nature of the metal-ligand interactions. rsc.org

X-ray crystallography is a powerful and unambiguous method for determining the absolute and relative stereochemistry of chiral molecules. nih.gov This technique has been applied to derivatives of this compound to establish their three-dimensional arrangement. For example, the absolute and relative configurations of a pyrazolidinone derivative, synthesized using this compound, were unequivocally assigned through X-ray analysis. rsc.orgrsc.org Similarly, in the total synthesis of complex natural products starting from this compound, single-crystal X-ray analysis has been used to confirm the relative and absolute stereochemistry of key intermediates. acs.org

Derivatives of this compound, such as α-cyano-α-fluoro-p-tolylacetic acid (CFTA), have been developed as chiral derivatizing agents. researchgate.net The absolute configurations of diastereomeric esters formed from these agents can be determined by single-crystal X-ray diffraction, which provides a solid basis for the stereochemical assignment. researchgate.net

Structural Elucidation of Organotin(IV) Carboxylates

Research has demonstrated that organotin(IV) esters of this compound exhibit significant structural diversity, which is primarily influenced by the number and nature of the organic substituents on the tin atom. researchgate.net This leads to variations in coordination number and geometry around the central tin atom. researchgate.net

In the solid state, diorganotin(IV) compounds with p-tolylacetate ligands typically adopt a skew trapezoidal geometry, where the tin atom is involved in four strong and two weaker bonds. researchgate.netnih.gov In contrast, triorganotin(IV) carboxylates of this compound can exhibit different geometries in solution versus the solid state, with evidence for both four- and five-coordinate structures. researchgate.netnih.gov

Spectroscopic and Crystallographic Data

The structural characterization of these compounds is substantiated by a combination of spectroscopic data and, when available, single-crystal X-ray analysis. Spectroscopic techniques like IR and multinuclear NMR provide crucial information about the bonding of the carboxylate group to the tin atom and the geometry in solution. researchgate.net X-ray crystallography offers definitive information on the solid-state structure, including precise bond lengths and angles. researchgate.net

For instance, the study of various di- and triorganotin(IV) acetates derived from this compound has utilized ¹H and ¹³C NMR spectroscopy and mass spectrometry to characterize the compounds. researchgate.netnih.gov The structures of a diorganotin(IV) and a triorganotin(IV) derivative have been further confirmed by X-ray crystallography, revealing the distinct geometries for these classes of compounds. researchgate.netnih.gov

Detailed Research Findings

A detailed crystallographic study of catena-Poly[[trimethyltin(IV)]-μ-2-p-tolylacetato-κ²O:O'] provides a clear example of the structural features in a triorganotin(IV) derivative. researchgate.net

In this compound, the p-tolylacetate group acts as a bridging ligand, with both oxygen atoms of the carboxylate group coordinating to adjacent tin atoms, forming a polymeric chain. researchgate.net The coordination geometry around the tin atom is described as a distorted trigonal-bipyramidal structure. The three methyl groups attached to the tin atom occupy the equatorial positions, while the oxygen atoms from two different carboxylate ligands occupy the axial positions. researchgate.net

The C-Sn-C bond angles in the equatorial plane range from 115.86(10)° to 123.72(10)°, and the axial O-Sn-O angle is 173.75°. researchgate.netresearchgate.net These values are indicative of a distorted trigonal bipyramidal geometry. researchgate.net

The structural parameters for catena-Poly[[trimethyltin(IV)]-μ-2-p-tolylacetato-κ²O:O'] are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | [Sn(CH₃)₃(C₉H₉O₂)] |

| Molecular Weight | 312.95 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.835(2) |

| b (Å) | 9.925(2) |

| c (Å) | 12.304(3) |

| β (°) | 94.635(2) |

| Volume (ų) | 1318.8(5) |

| Z | 4 |

The study of such organotin(IV) carboxylates is crucial due to their diverse structural motifs, which arise from the flexibility in coordination geometries and numbers, as well as the versatile chelation modes of the carboxylate ligands. researchgate.net While triorganotin(IV) complexes often exhibit tetrahedral or trigonal bipyramidal symmetries, diorganotin(IV) complexes show a greater variation in geometries and coordination numbers. researchgate.net

Advanced Research Applications and Biological Activities of P Tolylacetic Acid

Pharmacological and Therapeutic Investigations of p-Tolylacetic Acid Derivatives

The exploration of this compound and its derivatives has revealed a spectrum of biological activities, leading to significant investigations in pharmacology. Researchers have synthesized and evaluated numerous derivatives, uncovering potential therapeutic applications ranging from anticancer to antimicrobial effects. These studies form the foundation for developing novel therapeutic agents.

Derivatives of this compound have demonstrated notable potential as anticancer agents. Research has focused on their ability to hinder the growth of malignant cells and the underlying mechanisms driving this activity.

This compound (PTA) and its derivatives have been shown to possess anticancer properties and can inhibit the proliferation of cancer cells. Studies on related phenylacetic acid derivatives have also confirmed their ability to impede the growth of certain cancer cells nih.gov. For instance, various 1,2,3-triazole derivatives of acetic acid have been synthesized and tested for their anticancer activity across the NCI-60 panel of human cancer cell lines. Some of these compounds exhibited significant activity against cancers such as leukemia, melanoma, non-small cell lung cancer, and cancers of the central nervous system, ovary, kidney, and breast nih.gov.

A proposed mechanism for the anticancer activity of this compound involves the inhibition of a key enzyme in cellular metabolism. It is suggested that this compound inhibits cancer cell proliferation by targeting malic acid reductase, an enzyme responsible for the conversion of malic acid to NADPH sigmaaldrich.com. This inhibition disrupts the cell's energy balance, leading to a decrease in adenosine (B11128) triphosphate (ATP) and a corresponding increase in adenosine monophosphate (AMP) levels. The resulting energy deficit is believed to trigger apoptosis, or programmed cell death, in the cancer cells sigmaaldrich.com.

A significant area of research has been the synthesis and evaluation of organotin(IV) esters of this compound. These compounds have shown considerable cytotoxic effects and antitumor activities wikipedia.org. In vitro studies have confirmed the anticancer activity of these organotin derivatives against various cancer cell lines, including lung carcinoma (H-157) and kidney fibroblast (BHK-21) cells Current time information in Ribeirão Preto, BR.. The research indicates that the biological activity of these organotin(IV) complexes is often superior to that of the parent this compound ligand. Specifically, diphenyltin(IV) derivatives have been found to exhibit significantly greater activity compared to their monoorganotin(IV) counterparts Current time information in Ribeirão Preto, BR.. The cytotoxicity of these compounds, often evaluated using the brine shrimp lethality assay, shows that diorganotin(IV) esters of this compound are toxic to brine shrimp, with LD50 values indicating potent activity Current time information in Ribeirão Preto, BR..

| Compound Type | Test Model | Activity Noted |

| Diorganotin(IV) Esters | Brine Shrimp Lethality Assay | Potent Toxicity (LD50 values reported) Current time information in Ribeirão Preto, BR. |

| Organotin(IV) Complexes | Lung Carcinoma (H-157) | Biologically Active Current time information in Ribeirão Preto, BR. |

| Organotin(IV) Complexes | Kidney Fibroblast (BHK-21) | Biologically Active Current time information in Ribeirão Preto, BR. |

| Diphenyltin(IV) Derivatives | General Antibacterial/Anticancer | Significantly better activity than monoorganotin(IV) derivatives Current time information in Ribeirão Preto, BR. |

The antitumor potential of organotin(IV) derivatives of this compound has been further assessed using the crown gall tumor inhibition assay wikipedia.orgflybase.org. This assay, which utilizes potato or beet discs, serves as a valuable preliminary screen for antitumor compounds because the mechanism of tumor induction by Agrobacterium tumefaciens in plants shares similarities with tumorigenesis in animals fishersci.no. Organotin(IV) acetates derived from this compound have been screened using this method, demonstrating their antitumor capabilities flybase.orgontosight.ai. The inhibition of crown gall tumor formation on potato discs by these compounds correlates well with activity in other anticancer assays, underscoring the potential of these derivatives as antineoplastic agents flybase.orgwikipedia.org.

In addition to their anticancer properties, this compound and its derivatives have been investigated for their effectiveness against microbial pathogens. This compound itself has been identified as a phytocompound in plant extracts that exhibit antimicrobial properties wikipedia.org.

The most significant antimicrobial activity is observed in the organotin(IV) esters of this compound. These synthesized compounds have been tested against a panel of pathogenic microbes, including both Gram-positive and Gram-negative bacteria flybase.org. Research has consistently shown that the organotin(IV) complexes possess greater antibacterial activity than this compound alone Current time information in Ribeirão Preto, BR.. In some cases, the activity of these newly designed organotin(IV) derivatives against bacterial pathogens surpasses that of standard third-generation antibiotics Current time information in Ribeirão Preto, BR.. The antimicrobial efficacy is influenced by the nature of the organic groups attached to the tin atom, with diphenyltin(IV) derivatives often showing the most potent effects Current time information in Ribeirão Preto, BR..

Table 2: Summary of Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strains Tested | Observed Activity |

| Organotin(IV) Esters | Gram-positive and Gram-negative bacteria | Significant inhibition zones observed flybase.org |

| Organotin(IV) Esters | Various bacterial pathogens | Activity higher than some standard antibiotics Current time information in Ribeirão Preto, BR. |

| Diphenyltin(IV) Derivatives | Various bacterial pathogens | Generally exhibit the highest activity among organotin esters Current time information in Ribeirão Preto, BR. |

| This compound | Found in plant extracts | Contributes to antimicrobial effect of the extract wikipedia.org |

| 2-phenylacetophenone derivatives | Bacillus subtilis, Staphylococcus aureus (Gram-positive) | Active against Gram-positive strains fishersci.co.uk |

| 2-phenylacetophenone derivatives | Escherichia coli, Proteus mirabilis (Gram-negative) | No inhibitory effects observed fishersci.co.uk |

Antimicrobial Activity

Antibacterial Efficacy Against Pathogenic Bacterial Strains

While this compound itself has been investigated, its most significant antibacterial applications appear when it is complexed with other chemical moieties, particularly organotin(IV). Current time information in Bangalore, IN.drugbank.com Organotin(IV) derivatives of this compound have been synthesized and screened for activity against both Gram-positive and Gram-negative pathogenic bacterial strains. nih.govnih.gov

Studies measuring the zones of inhibition revealed that these organotin(IV) complexes exhibit significant antibacterial properties. nih.gov Research indicates that the biological activity is primarily dictated by the alkyl or aryl groups attached to the tin atom, with the this compound ligand playing a secondary, albeit important, role. Current time information in Bangalore, IN. In many cases, the antibacterial activity of these newly designed organotin(IV) derivatives was found to be higher than that of standard third-generation antibiotics. Current time information in Bangalore, IN. For instance, diorganotin derivatives of this compound are generally more active than the parent acid. drugbank.com

Acetic acid and its derivatives are known to be effective against a range of bacteria, including common wound pathogens, with activity observed at low concentrations. sigmaaldrich.comfishersci.ca The antibacterial action is often attributed to the ability of the undissociated acid to traverse the cell membrane and cause internal acid stress. chemrxiv.org

Antifungal Efficacy Against Pathogenic Fungal Strains

This compound has been identified as a key antifungal component in natural extracts. For example, it was found to be one of the major active constituents in an aqueous extract of Rhus coriaria (sumac) fruits, which demonstrated notable antifungal activity against the plant pathogenic fungus Fusarium oxysporum. chemietek.com

Similar to its antibacterial properties, the antifungal efficacy of this compound is significantly enhanced when incorporated into organotin(IV) complexes. nih.gov These complexes have been tested against various pathogenic fungal strains, with results indicating that the triorganotin derivatives are often more potent than both the diorganotin derivatives and the parent this compound. drugbank.com The mechanism of action for related compounds often involves the inhibition of enzymes crucial for fungal cell wall synthesis. nih.gov

The general antifungal potential of organic acids is well-documented, with their efficacy often dependent on concentration and the specific fungal strain. chemrxiv.org

Enhancement of Activity in Organotin(IV) Complexes

The complexation of this compound with organotin(IV) moieties is a recurring theme in the exploration of its biological potential. nih.gov These organotin(IV) carboxylates represent an important class of compounds with outstanding structural diversity and a wide range of applications, including as antitumor agents and agricultural biocides. Current time information in Bangalore, IN.nih.gov

Research consistently demonstrates that the biological activities of this compound—including antibacterial, antifungal, and antileishmanial properties—are substantially enhanced upon its esterification into organotin(IV) complexes. Current time information in Bangalore, IN.drugbank.comnih.gov The nature of the organic groups (alkyl or aryl) bonded to the tin center is the primary determinant of the complex's bioactivity, while the carboxylate ligand, such as p-Tolylacetate, plays a secondary role. Current time information in Bangalore, IN. The resulting complexes, including both diorganotin(IV) and triorganotin(IV) derivatives, exhibit diverse coordination geometries which contribute to their biological potency. Current time information in Bangalore, IN.nih.gov

Anti-inflammatory and Analgesic Potential

This compound serves as an important intermediate and structural backbone in the synthesis of various biologically active compounds, including anti-inflammatory agents and analgesics. nih.gov Its structural similarity to the 2-arylpropanoic acid moiety, a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, makes it a valuable scaffold in medicinal chemistry.

Research into related compounds, such as (α-cyclopropyl-p-tolyl)acetic acid, has demonstrated anti-inflammatory activity in animal models. The mechanism for structurally similar compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of pro-inflammatory prostaglandins. The use of acetic acid solutions is a standard method in analgesic screening studies.

Antileishmanial Activity

The investigation into the therapeutic potential of this compound has extended to its use against parasitic protozoa of the genus Leishmania. Organotin(IV) complexes derived from this compound have been evaluated for their in vitro antileishmanial activity against the promastigote forms of Leishmania major. Current time information in Bangalore, IN. These studies confirmed that the synthesized complexes are biologically active against the parasite. Current time information in Bangalore, IN.

The general approach for evaluating antileishmanial activity involves exposing parasite cultures (both promastigote and amastigote forms) to the test compounds and determining the concentration required to inhibit parasite growth, often expressed as the IC50 value. The efficacy of the this compound organotin(IV) derivatives highlights a promising avenue for the development of new antileishmanial agents. Current time information in Bangalore, IN.

RORγ Transcriptional Repression

The retinoic acid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it an attractive target for autoimmune diseases. nih.govnih.gov this compound has been utilized as a starting material in the synthesis of novel RORγ modulators. nih.gov

In one study, this compound was used in a multi-step synthesis to create a compound that was evaluated for its ability to repress the transcriptional activity of RORγ. nih.gov This research involved creating a library of compounds to explore how different chemical modifications affect the repression of RORγ. nih.gov While the final complex molecule, and not this compound itself, is the active repressor, this demonstrates the utility of the this compound scaffold in generating potent RORγ inverse agonists. nih.gov The goal of such compounds is to bind to the receptor and induce conformational changes that lead to the repression of target gene transcription. nih.gov

MCH1 Antagonism

Melanin-concentrating hormone (MCH) and its primary receptor in rodents, MCH1, are implicated in regulating feeding behavior and other physiological functions. Antagonists of the MCH1 receptor are therefore valuable tools for studying the MCH system and have potential therapeutic applications.

This compound was used as a chemical building block in the generation of a positional scanning synthetic combinatorial library. The screening of this library, which contained over eight hundred thousand compounds, led to the identification of a novel, potent, and selective MCH1 receptor antagonist named TPI 1361-17. This antagonist exhibited a high affinity for the rat MCH1 receptor, with an IC50 value of 6.1 nM, and was shown to be effective in vivo by blocking MCH-induced food intake. The successful identification of TPI 1361-17 underscores the value of the this compound structure in developing specific receptor antagonists.

Role as a Biochemical Tool in Microbial Studies

This compound serves as a valuable tool in the field of microbial studies, particularly in understanding the complex interactions within microbial communities and their metabolic responses to environmental compounds. Research on the gut microbiome has identified this compound as a significant metabolite whose presence correlates with shifts in bacterial populations. For instance, in studies involving antibiotic administration, the relative levels of certain carboxylic acids, including this compound, were observed to have a positive correlation with the abundance of phyla such as Actinobacteria, Bacteroidetes, and Verrucomicrobia. oup.com This correlation suggests that this compound can be used as a biochemical marker to study the metabolic impact of antibiotics on the gut flora and to investigate the metabolic niches of specific bacterial groups. Its structural similarity to other biologically active aromatic acids also makes it a useful probe for investigating substrate specificity of microbial enzymes and transport systems.

Metabolic and Biochemical Pathway Research

The study of this compound has yielded significant insights into various metabolic and biochemical pathways, particularly those involving the degradation of aromatic compounds by microorganisms.

This compound has been identified as a substrate for enzymes in bacterial aromatic compound degradation pathways. In Sphingomonas sp. strain Ibu-2, a bacterium capable of metabolizing the pharmaceutical ibuprofen, whole-cell suspensions induced with ibuprofen were shown to metabolize 4-tolylacetic acid (this compound). asm.org The bacterium transforms it into a corresponding methyl catechol, indicating that the enzymes of the ibuprofen degradation pathway can act on structurally related aromatic acids. asm.org This demonstrates the role of this compound as a substrate for oxygenases that initiate the breakdown of the aromatic ring.

The acetic acid side chain of this compound is a key site for enzymatic transformation. One notable reaction is the activation of the carboxyl group by a CoA ligase. The enzyme IpfF, a CoA ligase involved in the degradation of ibuprofen, has been shown to convert this compound into its corresponding thioester, p-tolylacetyl-CoA. mdpi.com Another significant transformation involves the removal of the entire acetic acid side chain. In Sphingomonas sp. strain Ibu-2, the metabolism of this compound proceeds via the formation of 4-methylcatechol. asm.org This transformation suggests a mechanism where the acidic side chain is removed prior to the cleavage of the aromatic ring, a pathway distinct from the more common degradation routes for phenylacetic acid that involve coenzyme A ligation followed by ring oxidation. asm.org

This compound has been identified as an effective inhibitor of tropolone (B20159) biosynthesis in the bacterium Burkholderia plantarii. researchgate.netresearchgate.net Tropolone is a phytotoxin responsible for rice seedling blight, and its synthesis is a key virulence factor for the bacterium. researchgate.net The biosynthesis of tropolones in Burkholderia species is known to utilize the phenylacetic acid (PAA) catabolic pathway to provide the core carbon skeleton. nih.gov By acting as an antagonist in this pathway, this compound effectively disrupts the production of the virulence factor. researchgate.net Studies have shown that this compound can inhibit tropolone production as effectively as indole-3-acetic acid (IAA), a known antagonist of the pathway. researchgate.net

The biological activity of this compound has been compared with other phenylacetic acid (PAA) derivatives in various assays, revealing the influence of the methyl group on its function.

In the context of tropolone biosynthesis inhibition in B. plantarii, this compound demonstrated potent activity, comparable to other analogues like (p-isopropylphenyl)acetic acid and (R)-(–)-2-phenylpropionic acid. researchgate.netresearchgate.net This suggests that substitution on the phenyl ring is tolerated and can even lead to effective antagonism of the PAA-dependent pathway.

Regarding its role as an enzyme substrate, the conversion of this compound to its CoA derivative by the IpfF CoA ligase was found to be efficient. mdpi.com The table below compares the conversion rates of various substrates by this enzyme.

| Substrate | Relative Conversion to CoA Derivative (%) |

| Ibuprofen | 88 |

| Ibufenac | 78 |

| Phenylacetic acid | 66 |

| This compound | 66 |

| 3-Phenylpropanoic acid (3PPA) | 57 |

| 2-Phenylpropanoic acid | 49 |

| Naproxen | 0 |

| Ketoprofen | 0 |

| Diclofenac | 0 |

| This table is based on data from a study on the IpfF CoA ligase, showing the percentage of substrate converted to its corresponding CoA derivative relative to ibuprofen. mdpi.com |

Furthermore, in studies on the metabolism by Sphingomonas sp. Ibu-2, both 4-tolylacetic acid and 3-tolylacetic acid were metabolized, whereas phenylacetic acid itself did not support the growth of the bacterium. asm.org

This compound is recognized as a metabolite in biological systems, such as the mammalian gut, where its presence is linked to the composition and metabolic activity of the microbiome. oup.com Its role extends to being a chemical precursor in the synthesis of compounds with significant pharmacological activities. For example, this compound is used as a starting material in the synthesis of novel compounds designed to act as antagonists or inverse agonists at serotonin (B10506) receptors, such as the 5-HT2A receptor. google.com Serotonin is a critical neurotransmitter involved in a wide array of physiological and behavioral processes, including mood, sleep, appetite, and pain perception. google.com The use of this compound in creating molecules that can modulate these neurotransmitter systems underscores its indirect but important role in neuropharmacological research. google.com

Exploration of Metabolites and Environmental Fate

The environmental persistence and degradation of this compound have been investigated within the context of bioremediation and environmental science. Studies involving aerobic sewage sludge have successfully utilized this compound as a positive control to enrich and isolate microorganisms capable of degrading aromatic compounds. researchgate.netmetu.edu.tr This success indicates that bacteria capable of metabolizing this compound are present in such environments and that the compound is susceptible to biodegradation. metu.edu.tr

In studies of contaminated aquifer sediments, this compound has been identified as a constituent of organic waste. Column studies designed to assess the effect of nitrate-based bioremediation on contaminant distribution showed a decrease in the concentration of this compound over a 30-day period, suggesting its removal through biological degradation processes under anaerobic conditions. oup.com The ability of microbial communities in different environmental settings to utilize this compound as a substrate highlights its role in the broader biogeochemical cycling of aromatic hydrocarbons.

Microbial Degradation Pathways for Aromatic Hydrocarbons

Specific microbial degradation pathways for this compound (also known as 4-tolylacetic acid) have been elucidated through studies on specialized bacteria. Sphingomonas sp. strain Ibu-2, isolated from a wastewater treatment plant, has demonstrated the ability to use ibuprofen and related phenylacetic acids as a sole source of carbon and energy. asm.orgnih.gov

This strain metabolizes 4-tolylacetic acid into corresponding methylcatechols, which then undergo ring cleavage. asm.orgnih.gov This metabolic route is distinct from other common pathways for phenylacetic acid degradation, such as those involving coenzyme A ligase or the homogentisate (B1232598) pathway. asm.org The degradation process by Ibu-2 involves the removal of the acidic side chain prior to the cleavage of the aromatic ring. asm.orgnih.gov Further research has confirmed that this enzymatic machinery is also responsible for the degradation of other phenylacetic acid derivatives, including 2-phenylpropionic acid and 3-tolylacetic acid. asm.orgmdpi.com

Table 1: Microbial Degradation of this compound and Related Compounds

| Microorganism | Substrate(s) | Key Metabolite(s) | Degradation Pathway Characteristic |

| Sphingomonas sp. strain Ibu-2 | 4-Tolylacetic acid, 3-Tolylacetic acid | Methylcatechols | Removal of the acidic side chain before aromatic ring cleavage. asm.orgnih.gov |

| Aerobic sewage sludge consortia | This compound | Not specified | Successful enrichment indicates biodegradation potential. metu.edu.tr |

Catalysis and Reaction Mechanisms

Role in Lewis Base Catalysis and Cycloaddition Reactions

Arylacetic acids, including derivatives like this compound, serve as important substrates in asymmetric synthesis, particularly in reactions involving Lewis base catalysis. These compounds are precursors for generating enolates that can participate in various cycloaddition reactions. In one notable application, arylacetic acids are activated in situ to form mixed anhydrides, which then react with azomethine imines in a formal [3+2] dipolar cycloaddition. rsc.org

This reaction, catalyzed by chiral Lewis bases such as benzotetramisole, produces complex pyrazolidinones that feature a tetrahydroisoquinoline core with high diastereoselectivity and enantioselectivity. metu.edu.trrsc.org While studies have often used phenylacetic acid as a model substrate, a range of substituted arylacetic acids, including tolylacetic acid derivatives, are tolerated, demonstrating the versatility of this method. rsc.org The reaction proceeds through the formation of a chiral ammonium (B1175870) enolate, which acts as the dipolarophile in the cycloaddition. rsc.orgrsc.org

Theoretical Studies of Reaction Mechanisms (e.g., DFT Calculations)

The mechanisms of reactions involving this compound have been investigated using computational methods, primarily Density Functional Theory (DFT). DFT calculations have been employed to understand the reaction between carboxylic acids and isonitriles. researchgate.net Experimental work has shown that the reaction of this compound with n-butyl isonitrile or isopropyl isonitrile yields different products depending on the reaction conditions. researchgate.net Computational studies confirmed that the reaction proceeds via a stereoselective concerted α-addition to form a Z-acyl imidate, which then isomerizes and undergoes a rate-limiting 1,3 O→N acyl migration. researchgate.net

In the context of Lewis base-catalyzed cycloaddition reactions, DFT studies have been used to elucidate the reaction pathway for the synthesis of pyrazolidinones. rsc.orgrsc.org For the model reaction of a phenylacetic acid-derived enolate with an azomethine imine, calculations revealed a stepwise mechanism. rsc.org The process begins with the formation of the C-C bond, which is the rate-determining and stereochemistry-determining step, followed by a subsequent C-N bond formation with a very low energy barrier. rsc.org These theoretical models provide a robust explanation for the high stereoselectivity observed experimentally. rsc.orgrsc.org

Catalytic Hydrogenation Applications

This compound serves as a starting material in multi-step organic syntheses that incorporate catalytic hydrogenation steps. For instance, it is the precursor in the total synthesis of the complex natural product (−)-calyciphylline N. nih.gov The synthesis commences with this compound, which undergoes a Birch reduction, a form of chemical reduction, to produce a cyclohexadiene intermediate. nih.gov Later in the synthetic sequence, a cationic hydrogenation catalyst is used to selectively reduce an α,β-olefinic bond. nih.gov

The broader applicability of catalytic hydrogenation to tolylacetic acid derivatives is also evident in other areas. Palladium catalysts are frequently mentioned for the hydrogenation of related structures. google.com Furthermore, the asymmetric transfer hydrogenation (ATH) of α-keto acids, such as 2-oxo-2-(o-tolyl)acetic acid, has been achieved using chiral iridium catalysts in aqueous media to produce chiral α-hydroxy acids with high enantioselectivity. nih.govacs.org These examples underscore the utility of catalytic hydrogenation in modifying molecules derived from this compound for advanced chemical synthesis. nih.govnih.govacs.org

Environmental and Biodegradation Studies

Environmental Fate and Persistence in Activated Sludge